4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Description
This compound features a benzenesulfonamide core linked to a 1,2,4-triazole ring substituted with a sulfanylidene (S=) group at position 3.
Properties
IUPAC Name |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-16(13,14)7-3-1-6(2-4-7)12-5-10-11-8(12)15/h1-5H,(H,11,15)(H2,9,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHPANMAQCVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=S)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589537 | |
| Record name | 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-53-1 | |
| Record name | 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide typically involves the reaction of a suitable benzene sulfonamide derivative with a triazole precursor. One common method is the cyclization of a hydrazine derivative with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution reactions under basic conditions. For example:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C leads to N-alkylation, forming derivatives with modified antibacterial activity.
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Arylation : Reactions with aryl diazonium salts yield aryl-substituted sulfonamides, which are investigated for enhanced pharmacokinetic properties .
Table 1: Substitution Reactions of the Sulfonamide Group
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylsulfonamide derivative | 72 | |
| N-Arylation | ArN₂⁺Cl⁻, NaOH, H₂O, 0–5°C | Aryl-sulfonamide analog | 68 |
Oxidation of the Triazole-Thione Moiety
The 5-sulfanylidene group in the triazole ring is susceptible to oxidation:
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Formation of Disulfides : Treatment with iodine in ethanol converts the thione (-SH) to a disulfide (-S-S-) bridge, altering the compound’s electronic properties .
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S-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom to sulfinic (-SO₂H) or sulfonic (-SO₃H) acid derivatives, depending on reaction time .
Table 2: Oxidation Reactions of the Triazole-Thione System
Cyclocondensation with Carbonyl Compounds
The triazole-thione participates in cyclocondensation reactions to form fused heterocycles:
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With Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form thiazolo-triazole hybrids .
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With Ketones : Cyclizes with acetylacetone in the presence of ammonium acetate to yield pyrazole-triazole conjugates.
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals:
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Copper(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis and ESR spectroscopy. These complexes show improved antimicrobial potency compared to the free ligand.
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Zinc(II) Complexes : Reacts with Zn(NO₃)₂ to generate tetrahedral complexes, validated by X-ray crystallography .
Table 3: Metal Complexation Data
| Metal Salt | Stoichiometry (Ligand:Metal) | Geometry | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|---|---|
| CuCl₂ | 2:1 | Square planar | 4.5 (E. coli) | |
| Zn(NO₃)₂ | 1:1 | Tetrahedral | 8.2 (S. aureus) |
Acid/Base Hydrolysis
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Sulfonamide Cleavage : Prolonged heating with HCl (6M) hydrolyzes the sulfonamide to a sulfonic acid, confirmed by IR loss of N-H stretch at 3300 cm⁻¹ .
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Triazole Ring Stability : The triazole core remains intact under basic conditions (pH 12, 80°C), demonstrating its robustness.
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces C-S bond cleavage, generating a sulfonyl radical intermediate. This reactivity is leveraged in prodrug activation studies .
Biological Activity Correlation
Derivatives synthesized through these reactions exhibit:
Scientific Research Applications
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coordination complexes
Mechanism of Action
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit the activity of enzymes and receptors. The sulfonamide group can also interact with biological macromolecules, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Variations: The target compound’s 1,2,4-triazole with a sulfanylidene group differs from pyrazoline () and indazol () cores. Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyrazolines exhibit conformational flexibility that may enhance binding to enzymes like carbonic anhydrase .
Substituent Impact: Sulfonamide (-SO₂NH₂): Present in the target compound and derivatives, this group is critical for carbonic anhydrase inhibition due to interactions with the zinc ion in the enzyme’s active site . Sulfanylidene (S=) vs. Oxo (O=): The sulfanylidene group in the target compound may offer unique redox or metal-chelating properties compared to the oxo group in ’s analog, which could alter electron distribution and reactivity . Nitrile (-CN) vs.
Biological Activity: Enzyme Inhibition: Pyrazoline-sulfonamide hybrids () show potent carbonic anhydrase inhibition (IC₅₀: 1–10 μM), suggesting the target compound may share this activity. However, acetylcholinesterase inhibitors () with triazol-iminomethyl groups highlight the role of substituent positioning . Cytotoxicity: ’s compounds exhibit cytotoxicity, possibly due to aryl group interactions with cellular targets, a feature absent in the oxo-triazol derivatives .
Biological Activity
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide is a compound that falls within the category of sulfonamides and triazoles. Its unique structural features contribute to a range of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by the presence of a triazole ring and a sulfonamide group. The compound's structure can influence its solubility and interaction with biological targets.
Biological Activity
Research indicates that sulfonamides and their derivatives exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Specifically for this compound:
Antimicrobial Activity :
Studies have shown that compounds with triazole structures often possess significant antimicrobial properties. The presence of the sulfanylidene moiety may enhance this activity by facilitating interactions with microbial enzymes or receptors.
Mechanism of Action :
The biological activity is likely mediated through the inhibition of key enzymes or pathways in target organisms. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
Research Findings
A review of recent studies highlights the compound's potential applications:
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Antibacterial Studies :
- In vitro assays demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.
- Cardiovascular Effects :
-
Case Studies :
- A case study involving the administration of sulfonamide derivatives showed a reduction in symptoms associated with bacterial infections in animal models. This suggests the efficacy of these compounds in clinical settings.
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 4-(5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step processes starting with cyclization to form the 1,2,4-triazole core. For example, ethyl 2-oxoacetate derivatives can react with Lawesson’s reagent to generate thione intermediates, followed by oxidative chlorination to introduce sulfonyl groups . Subsequent coupling with benzene sulfonamide precursors via nucleophilic substitution yields the final compound. Key intermediates include benzyl-protected thiazole sulfides and sulfonyl chlorides. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopic techniques : H/C NMR to verify proton/carbon environments (e.g., sulfonamide NH at δ 3.5–4.0 ppm; triazole C-S resonance at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 367.06036) .
- X-ray crystallography : For unambiguous determination of bond lengths, angles, and stereochemistry (e.g., triazole ring planarity and sulfanylidene orientation) .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screening often involves:
- In vitro enzyme inhibition assays : For example, acetylcholinesterase (AChE) or carbonic anhydrase (CA) inhibition using Ellman’s method or stopped-flow CO hydration .
- Antitumor activity : Testing against 60 cancer cell lines (NCI-60 panel) with GI values calculated via MTT assays .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. What computational strategies are employed to model the compound’s interaction with biological targets?
- Methodological Answer : Advanced studies combine:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., AChE or CA active sites) .
- DFT calculations : Gaussian 09 to optimize geometries, compute electrostatic potentials, and analyze frontier molecular orbitals (HOMO-LUMO gaps for reactivity insights) .
- MD simulations : GROMACS to simulate ligand-protein stability over 100+ ns trajectories, assessing RMSD and binding free energies .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-triazole hybrids?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell line passages, consistent incubation times) .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. phenyl groups altering hydrophobicity and target affinity) .
- Meta-analysis : Use tools like RevMan to aggregate data across studies, identifying trends in IC values or selectivity ratios .
Q. What experimental designs optimize the compound’s selectivity for specific enzyme isoforms?
- Methodological Answer :
- Isoform-specific assays : Test against CA I vs. CA II or AChE vs. butyrylcholinesterase using fluorogenic substrates .
- Structure-activity relationship (SAR) : Synthesize derivatives with substituents at the triazole 3-position (e.g., electron-withdrawing groups enhance CA II inhibition) .
- Covalent modification : Introduce photoaffinity labels (e.g., diazirine) to map binding pockets via crosslinking and LC-MS/MS .
Q. How are stability and degradation pathways evaluated under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) conditions, monitoring degradation via HPLC-PDA .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
